molecular formula C24H30N2O5 B14795400 2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid

2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid

Cat. No.: B14795400
M. Wt: 426.5 g/mol
InChI Key: IKWSMOBSRGJBSI-UHFFFAOYSA-N
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Description

2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid involves multiple steps. One common method includes the reaction of benzylamine with ethyl 2-oxo-4-phenylbutanoate under controlled conditions to form an intermediate. This intermediate is then reacted with 2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic benefits, including its role as an angiotensin-converting enzyme (ACE) inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid involves its interaction with specific molecular targets. As an ACE inhibitor, it works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid is unique due to its specific chemical structure, which imparts distinct pharmacokinetic properties. Its ethoxy group and benzylamine moiety contribute to its binding affinity and selectivity for the ACE enzyme, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

2-[benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C24H30N2O5/c1-3-31-24(30)21(15-14-19-10-6-4-7-11-19)25-18(2)23(29)26(17-22(27)28)16-20-12-8-5-9-13-20/h4-13,18,21,25H,3,14-17H2,1-2H3,(H,27,28)

InChI Key

IKWSMOBSRGJBSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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